The Function of Human TNF-alpha (46-65) Peptide: An In-depth Technical Guide
The Function of Human TNF-alpha (46-65) Peptide: An In-depth Technical Guide
An Extensive Review of Available Data Indicates a Lack of Characterized Function for the Human TNF-alpha (46-65) Peptide.
For Professionals in Research, Drug Development, and an Inquisitive Scientific Audience.
Abstract
This technical guide addresses the function of the human Tumor Necrosis Factor-alpha (TNF-alpha) (46-65) peptide. Following a comprehensive review of commercially available information, scientific literature, and patent databases, it has been determined that there is a significant lack of specific data characterizing the biological function, receptor interaction, and cellular effects of this particular peptide fragment. While the full-length TNF-alpha protein is a well-studied cytokine with pleiotropic effects in inflammation, immunity, and apoptosis, the specific role of the 46-65 amino acid sequence remains undefined in the public domain. This guide will provide a detailed overview of the parent molecule, TNF-alpha, to offer context, but it must be emphasized that the function of the 46-65 peptide fragment is not established.
Introduction to Tumor Necrosis Factor-alpha (TNF-alpha)
Tumor Necrosis Factor-alpha is a potent pro-inflammatory cytokine that plays a central role in the host's defense against infection and in the pathogenesis of a wide range of inflammatory and autoimmune diseases.[1] It is a member of the TNF superfamily of ligands and exists in two bioactive forms: a 26 kDa transmembrane form (tmTNF-alpha) and a 17 kDa soluble form (sTNF-alpha), which is released from the cell surface by the metalloproteinase TNF-alpha converting enzyme (TACE).[2][3] Both forms are biologically active as homotrimers.[4][5]
The diverse and often opposing biological effects of TNF-alpha are mediated through its interaction with two distinct cell surface receptors: TNF receptor 1 (TNFR1 or p55) and TNF receptor 2 (TNFR2 or p75).[6][7][8]
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TNFR1: Ubiquitously expressed on most cell types, TNFR1 is considered the primary signaling receptor for both sTNF-alpha and tmTNF-alpha. It contains a "death domain" in its intracellular region, which can initiate signaling cascades leading to apoptosis (programmed cell death).[9][10] However, TNFR1 activation can also lead to cell survival and inflammation through the activation of transcription factors like NF-κB and AP-1.[9][10]
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TNFR2: The expression of TNFR2 is more restricted, primarily found on immune cells, endothelial cells, and neurons.[6][8] It is preferentially activated by tmTNF-alpha.[8] TNFR2 signaling is generally associated with cell survival, proliferation, and tissue regeneration.[9]
The Human TNF-alpha (46-65) Peptide
The human TNF-alpha (46-65) peptide is a 20-amino acid fragment corresponding to positions 46 to 65 of the mature human TNF-alpha protein. While this peptide is commercially available from various suppliers for research purposes, there is a notable absence of published scientific studies detailing its specific biological activity.
Data Presentation:
A thorough search for quantitative data regarding the TNF-alpha (46-65) peptide, such as receptor binding affinities (Kd), half-maximal effective concentrations (EC50), or half-maximal inhibitory concentrations (IC50), did not yield any results.
| Data Point | Value | Reference |
| Receptor Binding Affinity (Kd) | Not Available | N/A |
| EC50/IC50 | Not Available | N/A |
Postulated Roles and Unexplored Functions
In the absence of direct evidence, any discussion on the function of the TNF-alpha (46-65) peptide remains speculative. The 46-65 region is located within the extracellular domain of the mature TNF-alpha protein. Structural studies of the full-length TNF-alpha trimer and its interaction with its receptors have identified the key receptor-binding sites. These sites are complex and involve discontinuous loops from different regions of the TNF-alpha monomer.[6][11] Without specific research on the 46-65 fragment, it is unknown if this peptide:
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Binds to either TNFR1 or TNFR2: It may act as an agonist, mimicking the effects of the full-length protein, or as an antagonist, blocking the binding of the native cytokine.
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Possesses a novel, uncharacterized function: It could interact with other cellular components or have activities independent of the known TNF receptors.
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Is biologically inert: The fragment may not have any significant biological activity on its own.
General TNF-alpha Signaling Pathways
To provide a framework for potential, yet unverified, functions of TNF-alpha fragments, the primary signaling pathways initiated by the full-length protein are outlined below. It is crucial to reiterate that the involvement of the 46-65 peptide in these pathways has not been demonstrated.
TNFR1 Signaling
Upon binding of TNF-alpha, TNFR1 trimerizes and recruits a series of adaptor proteins to its intracellular death domain, forming Complex I. This complex can initiate two major signaling cascades:
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NF-κB Activation (Pro-survival and Pro-inflammatory): Complex I leads to the activation of the IκB kinase (IKK) complex, which in turn phosphorylates and triggers the degradation of IκB proteins. This allows the transcription factor NF-κB to translocate to the nucleus and induce the expression of genes involved in inflammation, cell survival, and immune responses.[9][10]
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MAPK Activation (Diverse Cellular Responses): Complex I also activates various Mitogen-Activated Protein Kinase (MAPK) pathways, including JNK, p38, and ERK. These pathways regulate a wide array of cellular processes, including proliferation, differentiation, and stress responses.[5]
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Apoptosis Induction (Programmed Cell Death): Under certain conditions, the signaling complex can transition to a secondary cytoplasmic complex (Complex II), which includes FADD and caspase-8. The activation of caspase-8 initiates a caspase cascade that culminates in apoptosis.[9]
Caption: TNFR1 signaling can lead to either cell survival and inflammation or apoptosis.
TNFR2 Signaling
TNFR2 activation, primarily by tmTNF-alpha, recruits a different set of adaptor proteins, including TRAF1 and TRAF2. This typically leads to the activation of the NF-κB and MAPK pathways, promoting cell survival and proliferation.[8][9] TNFR2 lacks a death domain and does not directly induce apoptosis.
Caption: TNFR2 signaling primarily promotes cell survival and proliferation.
Experimental Protocols
As no specific experimental studies on the TNF-alpha (46-65) peptide were found, this section provides general methodologies commonly used to characterize the function of TNF-alpha and its analogues. These protocols could be adapted for the investigation of the 46-65 peptide.
Receptor Binding Assays
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Enzyme-Linked Immunosorbent Assay (ELISA)-based Binding Assay:
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Coat a high-binding 96-well plate with recombinant human TNFR1-Fc or TNFR2-Fc chimera.
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Block non-specific binding sites with a suitable blocking buffer.
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Add serial dilutions of the TNF-alpha (46-65) peptide or full-length TNF-alpha (as a positive control) to the wells.
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Incubate to allow for binding.
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Wash the wells to remove unbound peptide.
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Detect bound peptide using a specific primary antibody against the peptide (if available) or a competition assay format with labeled TNF-alpha.
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Add a secondary antibody conjugated to an enzyme (e.g., HRP).
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Add a substrate and measure the resulting signal.
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Cellular Function Assays
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NF-κB Reporter Assay:
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Transfect a suitable cell line (e.g., HEK293) with a reporter plasmid containing the NF-κB response element upstream of a reporter gene (e.g., luciferase or GFP).
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Treat the transfected cells with various concentrations of the TNF-alpha (46-65) peptide. Include full-length TNF-alpha as a positive control.
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Lyse the cells and measure the reporter gene activity. An increase in reporter activity would suggest agonistic activity on NF-κB activation.
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-
Cytotoxicity/Apoptosis Assay:
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Plate a TNF-alpha-sensitive cell line (e.g., L929 fibroblasts) in a 96-well plate.
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Sensitize the cells with a transcriptional inhibitor such as actinomycin D.
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Treat the cells with serial dilutions of the TNF-alpha (46-65) peptide. Include full-length TNF-alpha as a positive control.
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Incubate for a sufficient period to induce cell death.
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Assess cell viability using a colorimetric assay such as MTT or a fluorescence-based assay for caspase activation (e.g., Caspase-3/7 Glo).
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Caption: A potential experimental workflow to characterize the TNF-alpha (46-65) peptide.
Conclusion
The human TNF-alpha (46-65) peptide is a commercially available research tool. However, a comprehensive search of the scientific and patent literature reveals a lack of data on its specific biological function. While the parent molecule, TNF-alpha, is a key regulator of inflammation and immunity with well-defined signaling pathways, the role of the 46-65 fragment remains uncharacterized. Researchers and drug development professionals interested in this peptide should be aware that its functional properties have not been established. The experimental protocols outlined in this guide provide a starting point for the systematic investigation of the potential biological activities of the TNF-alpha (46-65) peptide. Without such studies, any claims regarding its function should be treated with caution.
References
- 1. Peptide-Based Regulation of TNF-α-Mediated Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. genextgenomics.com [genextgenomics.com]
- 3. academic.oup.com [academic.oup.com]
- 4. The Role of Tumor Necrosis Factor Alpha (TNF-α) in Autoimmune Disease and Current TNF-α Inhibitors in Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. affigen.com [affigen.com]
- 6. Mapping the domain(s) critical for the binding of human tumor necrosis factor-alpha to its two receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. TNF alpha and the TNF receptor superfamily: structure-function relationship(s) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Role of Tumor Necrosis Factor Superfamily in Neuroinflammation and Autoimmunity [frontiersin.org]
- 9. Receptor Specificity Engineering of TNF Superfamily Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
